molecular formula C14H15ClN4O2 B2490207 N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 898348-19-1

N'-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2490207
CAS No.: 898348-19-1
M. Wt: 306.75
InChI Key: JHOUIQOHEORBOG-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group and an imidazole ring. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-chlorophenyl)oxalamide are largely influenced by the presence of the imidazole ring. Imidazole-containing compounds have been shown to interact with a variety of enzymes and proteins

Cellular Effects

Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propyl chain: This step involves the alkylation of the imidazole ring with a propyl halide.

    Formation of the ethanediamide: The final step involves the reaction of the chlorophenyl group with the imidazole-propyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the propyl chain.

    Reduction: Reduction reactions could target the chlorophenyl group or the ethanediamide moiety.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving imidazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of ethanediamide.

    N’-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

N’-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to the specific combination of the chlorophenyl group and the imidazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOUIQOHEORBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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